The compound 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a sulfonamide moiety, a cyclopropyl group, and an oxazole ring, this compound is notable for its structural complexity and the presence of a thiophene ring, which may enhance its pharmacological properties. Its unique structural features suggest applications in drug development and other scientific fields.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. Compounds with similar structures have been studied for their potential in various applications, including as anticancer agents and enzyme inhibitors. The presence of the chlorobenzenesulfonyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves several key steps:
These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and time.
The molecular formula of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is , with a molecular weight of approximately 348.79 g/mol.
The canonical SMILES representation is C1CC1NC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
, which illustrates the connectivity of atoms within the molecule.
The compound can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.
The mechanism of action for 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets:
In vitro studies have suggested that this compound exhibits significant biological activity against various cancer cell lines, indicating its potential as a therapeutic agent.
The physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific reactivity profiles would require experimental determination but are crucial for practical applications.
The compound has several notable applications:
CAS No.: 150196-34-2
CAS No.: 26532-22-9
CAS No.: 10305-76-7
CAS No.: 23745-82-6
CAS No.: